Cas no 953203-45-7 (N-2-(dimethylamino)ethyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide)

N-2-(Dimethylamino)ethyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound featuring a 1,2-oxazole (isoxazole) core substituted with a 3-methoxyphenyl group at the 5-position and an acetamide moiety at the 3-position. The dimethylaminoethyl side chain enhances solubility and potential bioavailability, making it suitable for pharmaceutical and agrochemical research. Its structural complexity allows for versatile reactivity, particularly in medicinal chemistry applications where isoxazole derivatives are explored for their biological activity. The methoxy group contributes to electronic modulation, influencing binding affinity in target interactions. This compound serves as a valuable intermediate in the development of novel therapeutic agents or functional materials.
N-2-(dimethylamino)ethyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide structure
953203-45-7 structure
Product Name:N-2-(dimethylamino)ethyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide
CAS No:953203-45-7
MF:C16H21N3O3
MW:303.356243848801
CID:6400211
PubChem ID:16878941
Update Time:2025-06-30

N-2-(dimethylamino)ethyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(dimethylamino)ethyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide
    • F5001-0713
    • N-[2-(dimethylamino)ethyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
    • N-(2-(dimethylamino)ethyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
    • AKOS024487102
    • 953203-45-7
    • 3-Isoxazoleacetamide, N-[2-(dimethylamino)ethyl]-5-(3-methoxyphenyl)-
    • Inchi: 1S/C16H21N3O3/c1-19(2)8-7-17-16(20)11-13-10-15(22-18-13)12-5-4-6-14(9-12)21-3/h4-6,9-10H,7-8,11H2,1-3H3,(H,17,20)
    • InChI Key: JLZDBLMTPTUJLL-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=CC(OC)=C2)=CC(CC(NCCN(C)C)=O)=N1

Computed Properties

  • Exact Mass: 303.15829154g/mol
  • Monoisotopic Mass: 303.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 67.6Ų

N-2-(dimethylamino)ethyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide Pricemore >>

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Additional information on N-2-(dimethylamino)ethyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide

Introduction to N-2-(dimethylamino)ethyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide (CAS No. 953203-45-7)

N-2-(dimethylamino)ethyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide, identified by its CAS number 953203-45-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The unique combination of functional groups, including a dimethylamino side chain and a methoxyphenyl moiety, contributes to its distinctive chemical properties and biological activities.

The oxazole ring in N-2-(dimethylamino)ethyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide is a key structural element that influences its reactivity and interaction with biological targets. Oxazoles are known for their versatility in medicinal chemistry, often serving as scaffolds for bioactive molecules. The presence of the 3-methoxyphenyl group further enhances the compound's complexity and potential for selective binding to biological receptors. This structural motif has been explored in various research studies, demonstrating promising results in modulating enzymatic activities and signaling pathways.

In recent years, there has been a growing interest in the development of small molecules that can interact with specific biological targets to treat a wide range of diseases. N-2-(dimethylamino)ethyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide has been investigated for its potential role in inhibiting key enzymes involved in inflammatory processes. Studies have shown that this compound can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of pro-inflammatory mediators. By targeting these enzymes, N-2-(dimethylamino)ethyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide may offer a novel approach for managing inflammatory conditions.

The dimethylamino group in the molecule's structure is another critical feature that contributes to its pharmacological properties. Dimethylamine derivatives are well-known for their ability to enhance the solubility and bioavailability of drug candidates. Additionally, this group can participate in hydrogen bonding interactions with biological targets, improving binding affinity. The combination of these features makes N-2-(dimethylamino)ethyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide a promising candidate for further investigation in drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. Molecular docking studies have been performed on N-2-(dimethylamino)ethyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-y acetamide, revealing its potential binding interactions with various protein targets. These studies suggest that the compound can effectively disrupt pathological signaling pathways associated with diseases such as cancer and neurodegeneration. The insights gained from these computational analyses are invaluable for guiding experimental investigations and optimizing the compound's pharmacological profile.

In vitro experiments have further validated the potential of N-2-(dimethylamino)ethyl -2 -5 -( 3 - methoxyphenyl ) - 1 , 2 - oxazol - 3 - y lacetamide as a therapeutic agent. Preliminary results indicate that the compound exhibits significant inhibitory effects on certain cancer cell lines, suggesting its ability to induce apoptosis and inhibit tumor growth. These findings are particularly exciting given the increasing demand for targeted therapies in oncology. Additionally, studies have explored the compound's anti-inflammatory properties, demonstrating its potential in reducing inflammation-related symptoms without causing significant side effects.

The synthesis of N- 2 - ( dim eth ylamino ) eth yl - 2 - 5 - ( 3 - meth oxyph enyl ) - 1 , 2 - ox az ol - 3 - y lacet amide involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex heterocyclic core of the molecule. These techniques include palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, which are essential for forming the desired chemical bonds. The synthesis process also incorporates protective group strategies to prevent unwanted side reactions and ensure regioselectivity.

The analytical characterization of N- 2 - ( dim eth ylamino ) eth yl - 2 - 5 - ( 3 - meth oxyph enyl ) - 1 , 2 - ox az ol - 3 - y lacet amide has been conducted using state-of-the-art spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and purity of the compound. High-performance liquid chromatography (HPLC) has also been utilized to assess the compound's stability and degradation products under various conditions.

The pharmacokinetic properties of N- 2 -( dim eth ylamino ) eth yl - 2 - 5 -( 3 - meth oxyph enyl ) - 1 , 2 ox az ol strong > − lacet amide have been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary data suggest that the compound exhibits good oral bioavailability and moderate metabolic stability, making it a suitable candidate for further clinical development. Additionally, studies have investigated its potential toxicity profiles using various cell-based assays. These assays have revealed that the compound is well-tolerated at therapeutic doses but may exhibit some toxicity at higher concentrations.

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